4-Hydroxypicolinamide

描述

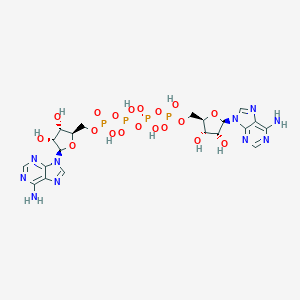

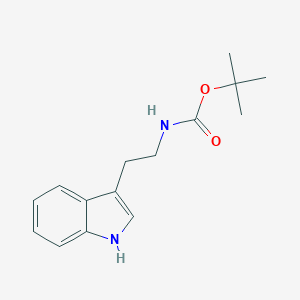

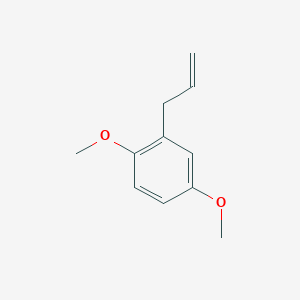

4-Hydroxypicolinamide is a chemical compound that is closely related to 3-Hydroxypicolinamide . It is used in various chemical reactions and has a molecular weight of 138.12 .

Synthesis Analysis

The synthesis of a complex of Eu3+ with the 3-Hydroxypicolinamide ligand (Hhpa) has been reported . This involves obtaining bis [2-carbamoyl (κO)pyridin-3-olato (κO’)] lanthanide complexes, which were characterized through elemental analysis, thermal analysis, infrared and photoluminescence spectroscopies .Molecular Structure Analysis

The molecular structure of 3-Hydroxypicolinamide complexes has been determined through X-ray crystal structure analysis . The coordination sphere of the cobalt (II) center in the complex is completed by two coordinated water ligands .Chemical Reactions Analysis

3-Hydroxypicolinamide has been used in the synthesis of new complexes with Eu3+ . The results attest for the occurrence of a unique coordination site of low symmetry for the Eu3+ ions, in which two anionic hpa ligands coordinate the cations through an O/O chelating system .Physical And Chemical Properties Analysis

3-Hydroxypicolinamide is a solid at 20 degrees Celsius . It has a molecular weight of 138.12 .科学研究应用

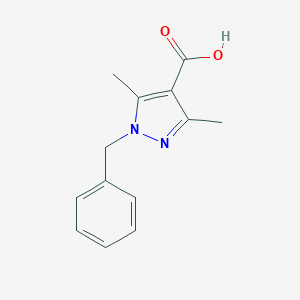

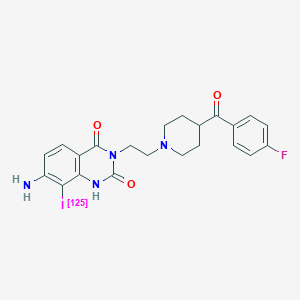

Histone Deacetylase Inhibitors for Cancer Treatment : 4-Oxoquinazoline-based N-hydroxypropenamides, which include derivatives of 4-hydroxypicolinamide, have shown potent histone deacetylase inhibitory activity. These compounds, particularly 10l and 10m, exhibited cytotoxicity against human cancer cell lines, suggesting their potential as cancer therapeutics (Anh et al., 2021).

Quantum Computational and Molecular Docking Studies : N-(4-Hydroxyphenyl)picolinamide has been the subject of quantum computations and molecular docking studies. These studies revealed insights into its chemical activity and bioactivity, indicating potential medical applications (Singh et al., 2021).

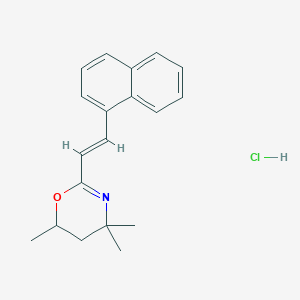

Copper-Catalyzed Couplings in Organic Synthesis : 6-Hydroxypicolinamide ligands were found to effectively support copper-catalyzed couplings of heteroaryl bromides and chlorides with heteroaryl primary amines. This enables selective C-N coupling, which is crucial in organic synthesis (Bernhardson et al., 2019).

Intermediate for Targeted Cancer Treatments : 4-(4-Aminophenoxy)-N-propylpicolinamide 4 derivatives show promise as intermediates for synthesizing targeted cancer treatments. These derivatives potentially offer curative effects with less harmful side-effects (Xiong et al., 2018).

Selective HIV-1 Integrase Inhibitors : A new class of 3-hydroxypicolinamides has been identified as selective inhibitors of HIV-1 integrase-LEDGF/p75 interaction, showing potential for development as therapeutically selective antiviral agents (Zhang et al., 2017).

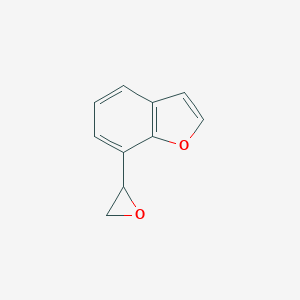

Photochemical Reaction Applications : The excited-state proton transfer reaction of 3-hydroxypicolinamide has been theoretically studied, showing good agreement with experimental results. This suggests potential applications in photochemical reactions (Weng, 1992).

Sensitizing Effect on Terbium Luminescence : 3-Hydroxypicolinamide strongly sensitizes terbium luminescence in slightly acidic to neutral solutions. This finding has implications for the development of luminescence-based sensors and assays (Devi et al., 2014).

安全和危害

未来方向

The phosphorescence of the synthesized gadolinium complex provides the energy of the triplet state, which is determined to be at 20,830 cm -1 over the ground state . This makes the Hhpa ligand very adequate for sensitizing the Eu3+ luminescence, which leads to a very efficient antenna effect and opens a wide range of applications for the complex in light emitting organic-inorganic devices .

属性

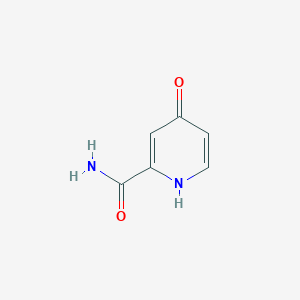

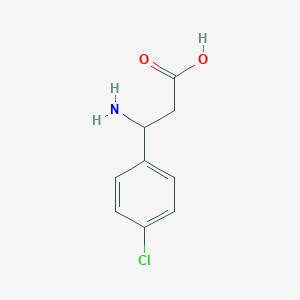

IUPAC Name |

4-oxo-1H-pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-6(10)5-3-4(9)1-2-8-5/h1-3H,(H2,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LETSXPSXBBJUSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=CC1=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxo-1,4-dihydropyridine-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

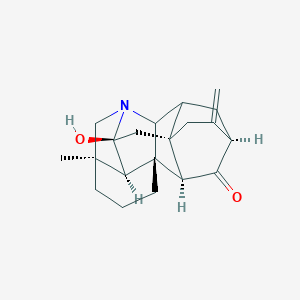

![7H-pyrrolo[3,2-f]quinoxaline](/img/structure/B26273.png)

![[(2R,4S,4aR,7aS,7bR)-4-hydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-2,4,4a,5,7,7a-hexahydro-1H-cyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate](/img/structure/B26287.png)